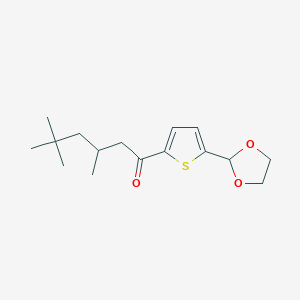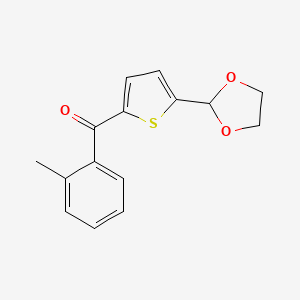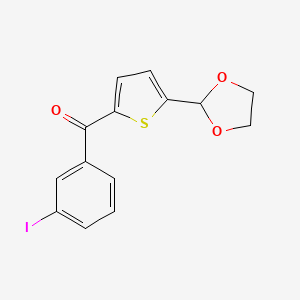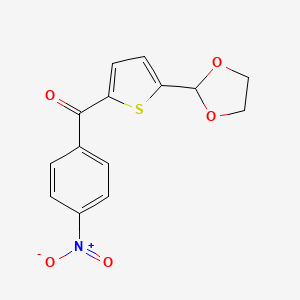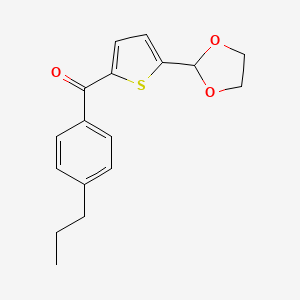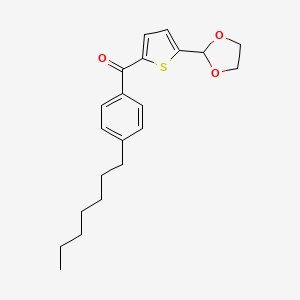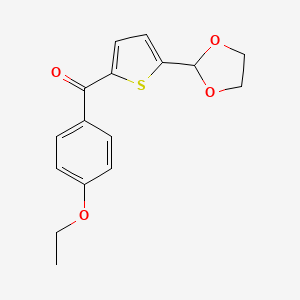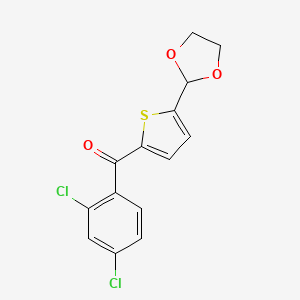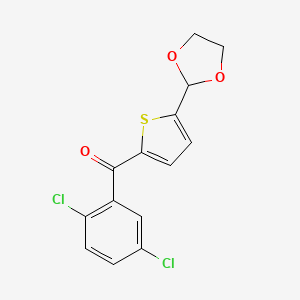
Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C20H25NO2S and a molecular weight of 343.48 . It is used for research purposes .
Synthesis Analysis
Thiophene derivatives, such as this compound, can be synthesized using various methods. One of the common methods is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of this compound consists of 20 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
The molecular weight of this compound is 343.48 . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Scientific Research Applications
Thiophene Derivatives in Research
Thiophene derivatives, like the one mentioned, are often studied for their electronic properties and potential applications in materials science, particularly in organic semiconductors and conducting polymers. Thiophene and its derivatives have been extensively researched for their utility in various fields such as photovoltaic cells, light-emitting diodes (LEDs), and field-effect transistors (FETs) due to their stability and conductive properties.
Amino Acid Analogues and Spin Labeling
Research on amino acid analogues, such as TOAC (a spin label probe incorporated in peptides), demonstrates the importance of modified amino acids in studying peptide structure, dynamics, and interactions. Although not directly related to "Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate," the use of spin labeling in peptides can provide insights into how modified compounds can be used to probe biological systems, potentially including derivatives of thiophene carboxylates (Schreier et al., 2012).
Carboxylic Acid Bioisosteres
The exploration of carboxylic acid bioisosteres in medicinal chemistry highlights the importance of carboxylic acid and its derivatives in drug design. These studies aim to identify compounds with improved pharmacological profiles by replacing the carboxylic acid group with bioisosteres. This research area could provide a context for understanding how "this compound" might be modified or used as a bioisostere in drug development or other scientific applications (Horgan & O’ Sullivan, 2021).
Mechanism of Action
While the specific mechanism of action for Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate is not mentioned in the search results, thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
Thiophene derivatives have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for future research .
Properties
IUPAC Name |
propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S/c1-2-12-23-20(22)18-17(13-24-19(18)21)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h8-11,13-14H,2-7,12,21H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMMSYVFCJXKBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3CCCCC3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

